N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemoselective Synthesis
N-Benzoylation of aminophenols using benzoylisothiocyanates has been explored as a chemoselective approach. The resulting compounds, such as N-(2-hydroxyphenyl)benzamides, demonstrate significant biological interest. This methodology underscores the utility of similar compounds in the synthesis of biologically active molecules, highlighting the potential of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide in medicinal chemistry applications (Singh et al., 2017).
Biological Activity
Thiophene-3-carboxamide derivatives have been identified with antibacterial and antifungal activities. The structural relationship of these compounds to this compound suggests potential antimicrobial applications. The specific interactions between the thiophene and carboxamide moieties with microbial targets can provide insights into novel therapeutic strategies (Vasu et al., 2005).
Synthetic Methodologies
A novel route to N-monosubstituted thioamides, involving the thioamidation of carboxylic acids, has been developed. This method could be relevant for the synthesis or functionalization of compounds like this compound, providing a pathway to explore new derivatives with enhanced properties (Debruin & Boros, 1990).
Antimicrobial Evaluation and Docking Studies
The synthesis and characterization of thiophene-2-carboxamides and their subsequent evaluation for antimicrobial properties highlight the compound's relevance in drug discovery. Molecular docking studies further elucidate the interaction mechanisms, offering a foundation for the design of more potent derivatives (Talupur et al., 2021).
Mechanism of Action
Target of Action
Thiophene-based compounds are known to exhibit a variety of biological effects . For instance, some thiophene derivatives act as inhibitors of serotonin and norepinephrine reuptake .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene-based compounds can inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing their neurotransmission .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of pathways, depending on their specific targets . For example, inhibitors of serotonin and norepinephrine reuptake can affect the signaling pathways of these neurotransmitters .
Result of Action
For example, inhibitors of serotonin and norepinephrine reuptake can lead to increased neurotransmission, potentially alleviating symptoms of conditions like depression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-17(20,9-12-6-7-21-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)22-15/h2-8,10,20H,9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRCYURCWVHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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